Perphenazine 4-aminobutyrate

Receptor Pharmacology Antipsychotic Binding Profile Prodrug Activation

Perphenazine 4-aminobutyrate, also known as BL-1020, is a mutual prodrug that covalently links the typical antipsychotic perphenazine to gamma-aminobutyric acid (GABA) via an ester bond. It is classified as an investigational, orally active small molecule designed to function as a dopamine D2/5-HT2A receptor antagonist and GABA(A) receptor agonist.

Molecular Formula C25H33ClN4O2S
Molecular Weight 489.1 g/mol
CAS No. 751477-01-7
Cat. No. B1249431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine 4-aminobutyrate
CAS751477-01-7
SynonymsBL 1020
BL-1020
BL1020
perphenazine GABA este
Molecular FormulaC25H33ClN4O2S
Molecular Weight489.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN
InChIInChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2
InChIKeyBABFYCSPNDKXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perphenazine 4-Aminobutyrate (BL-1020): A Procognitive GABA-Enhanced Antipsychotic for Research and Development Procurement


Perphenazine 4-aminobutyrate, also known as BL-1020, is a mutual prodrug that covalently links the typical antipsychotic perphenazine to gamma-aminobutyric acid (GABA) via an ester bond [1]. It is classified as an investigational, orally active small molecule designed to function as a dopamine D2/5-HT2A receptor antagonist and GABA(A) receptor agonist [2]. Developed to address the limitations of existing antipsychotics, its dual pharmacological action provides a unique research tool for investigating the interplay between dopaminergic and GABAergic systems in schizophrenia and related psychiatric disorders [3].

1 Dual D2/5-HT2A antagonist and GABA(A) agonist probe
2 Dopamine–GABA crosstalk pathway studies
3 Schizophrenia model endpoint research Mutual prodrug designed to release perphenazine and GABA

Why Perphenazine 4-Aminobutyrate Cannot Be Substituted with Perphenazine Alone for Specific Research Applications


Generic substitution with its close structural analog perphenazine fails to replicate the unique dual-mechanism pharmacological profile of perphenazine 4-aminobutyrate. While perphenazine acts solely as a dopamine D2 antagonist, the 4-aminobutyrate conjugate (BL-1020) is a mutual prodrug designed to simultaneously antagonize D2/5-HT2A receptors and act as a GABA(A) receptor agonist upon in vivo hydrolysis [1]. This structural modification yields a differentiated preclinical and clinical profile characterized by a quantifiably diminished propensity to induce extrapyramidal symptoms (EPS) and the emergence of procognitive effects not observed with the parent compound or a standard atypical antipsychotic like risperidone [2]. Direct use of perphenazine would thus confound studies aiming to delineate the contribution of GABAergic agonism to antipsychotic efficacy and cognitive enhancement.

Dimension
BL-1020 (Target)
Perphenazine (Substitute)
GABA(A) activity
Present: releases GABA upon hydrolysis
Absent: no GABAergic component
Catalepsy response (rodent)
No cataleptic manifestations reported
Dose-dependent catalepsy observed
Cognitive endpoint (clinical)
Reported procognitive signal vs. risperidone
No procognitive endpoint reported

Quantitative Differentiation Guide: Head-to-Head Evidence for Perphenazine 4-Aminobutyrate vs. Comparators


Superior D2 and 5-HT2A Receptor Binding Affinity Compared to Perphenazine

In a direct in vitro receptor binding comparison, perphenazine 4-aminobutyrate demonstrated significantly higher affinity for the key dopamine D2 and serotonin 5-HT2A receptors than its active metabolite perphenazine. The Ki for D2 was 0.066 nM for BL-1020 versus 0.56 nM for perphenazine, representing an 8.5-fold increase in affinity [1]. For 5-HT2A, the Ki was 0.21 nM for BL-1020 compared to 5.6 nM for perphenazine, a 27-fold increase in affinity .

D2/5-HT2A Affinity
Head-to-head
D2 Ki: 0.066 nM (BL-1020) vs 0.56 nM (perphenazine); 5-HT2A Ki: 0.21 nM vs 5.6 nM
Supports receptor occupancy study design
In vitro radioligand binding, human recombinant receptors
Receptor Pharmacology Antipsychotic Binding Profile Prodrug Activation

Abolition of Antipsychotic-Induced Catalepsy in vivo: BL-1020 vs. Perphenazine

Preclinical assessment of motor side effects via the bar test catalepsy assay revealed a categorical difference. Following acute and chronic administration, perphenazine 4-aminobutyrate (BL-1020) showed no cataleptic manifestations at doses of 3.31 and 6.63 mg/kg. In stark contrast, equimolar doses of perphenazine induced a significant and dose-dependent increase in catalepsy [1]. This effect is attributed to the GABAergic activity of the liberated GABA molecule, which mitigates the D2-mediated motor suppression [2].

In Vivo Catalepsy
Head-to-head
BL-1020: no catalepsy at 3.31–6.63 mg/kg; perphenazine: dose-dependent catalepsy
Reported catalepsy-response profile in rodent model
Rat bar test, acute and chronic (15-day) oral dosing
Extrapyramidal Side-Effects In Vivo Pharmacology Catalepsy Model

Comparable D2 Receptor Occupancy to Perphenazine in Humans at Equimolar Doses

A clinical positron emission tomography (PET) study using [11C]raclopride directly compared D2 receptor occupancy (RO) in the human brain. A single 32 mg dose of perphenazine 4-aminobutyrate (BL-1020) resulted in an average striatal D2 RO of 44% at 4–6 hours post-dose, declining to 33% at 24 hours post-dose. In a direct comparison, equimolar doses of BL-1020 and perphenazine achieved a similar D2 RO at 24 hours post-dose [1]. This demonstrated that the conjugation of GABA does not impede the ability of the parent molecule to engage and block its primary target in the human brain.

Human D2 RO (PET)
Clinical context
Striatal D2 RO: 44% at 4–6 h, 33% at 24 h; equimolar doses achieved similar RO to perphenazine
Supports human target-engagement study design
Single-dose [11C]raclopride PET in healthy volunteers
Clinical PET Imaging Target Engagement Striatal D2 Occupancy

Superior Procognitive Effect vs. Risperidone in Schizophrenia Patients

In a 6-week, randomized, double-blind, controlled phase IIb trial (n=363), perphenazine 4-aminobutyrate (BL-1020) at 20–30 mg/day demonstrated a statistically significant procognitive effect, a therapeutic benefit not directly demonstrated by comparators. The improvement on the Brief Assessment of Cognition in Schizophrenia (BACS) composite score was significantly greater for BL-1020 compared to placebo (effect size = 0.50, P = .009) and compared to the active control risperidone (2-8 mg/day) (effect size = 0.43, P = .019) [1]. Antipsychotic efficacy on the PANSS was equivalent to risperidone.

Cognitive Score vs. Risperidone
Trial context
BACS composite effect size 0.43 over risperidone (P = 0.019)
Reported cognitive endpoint improvement in trial context
6-week double-blind RCT, chronic schizophrenia (n=363)
Cognitive Neuroscience Clinical Trial Schizophrenia

Specialized Application Scenarios for Perphenazine 4-Aminobutyrate (BL-1020) in Drug Discovery


A Gold-Standard Tool Compound for Dissecting GABAergic Effects on EPS Liability

Perphenazine 4-aminobutyrate is an ideal pharmacological tool for studies where a potent D2/5-HT2A blockade must be uncoupled from the induction of catalepsy. Its demonstrated in vivo profile—achieving complete abolition of cataleptic effects while maintaining high receptor binding affinity—makes it suitable as a reference agent in assays aimed at evaluating EPS risk profiles of novel antipsychotic candidates [1].

Lead Compound for Procognitive Antipsychotic Development Programs

The unique clinical evidence of a statistically significant procognitive effect over risperidone (effect size 0.43) identifies perphenazine 4-aminobutyrate as a benchmark compound for R&D programs targeting Cognitive Impairment Associated with Schizophrenia (CIAS). It serves as a critical positive control for validating novel cognitive test batteries or mechanism-specific targets [2].

A PET Imaging Probe Precursor for Human Target Engagement Studies

The well-characterized clinical D2 receptor occupancy profile, showing similar 24-hour RO to perphenazine, validates the use of this prodrug in research that requires linking GABAergic agonism to classic dopaminergic target engagement. A supplier of high-purity perphenazine 4-aminobutyrate enables radiochemistry groups to produce its isotopically labeled analogues for dual-action in vivo PET imaging studies [3].

Prototype Mutual Prodrug for CNS Drug Delivery Research

This molecule represents a classic example of a mutual prodrug strategy designed to deliver two synergistic pharmacophores (a D2 antagonist and a GABA agonist) across the blood-brain barrier. It is an essential reference standard for analytical chemists and formulation scientists developing or characterizing novel CNS prodrugs, particularly in studies of esterase-mediated activation and brain penetration [1].

Application
Selection Property
Validation Focus
EPS liability dissociation studies
D2 blockade with GABAergic modulation
In vivo catalepsy model review
Cognitive impairment research (CIAS)
Procognitive endpoint response context
Cognitive test battery validation
Human D2 target engagement PET studies
Reported striatal D2 occupancy profile
PET radioligand method validation
CNS mutual prodrug development
Dual pharmacophore delivery design
Esterase-mediated activation and brain penetration studies
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